molecular formula C7H4ClF4N B2981734 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline CAS No. 105172-78-9

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B2981734
CAS No.: 105172-78-9
M. Wt: 213.56
InChI Key: JPQADMWPLDPPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)nitrobenzene with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the desired aniline compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of diamines.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Properties

IUPAC Name

2-chloro-5-fluoro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQADMWPLDPPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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